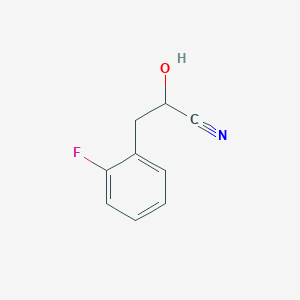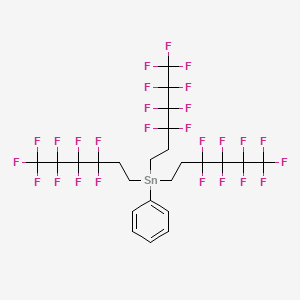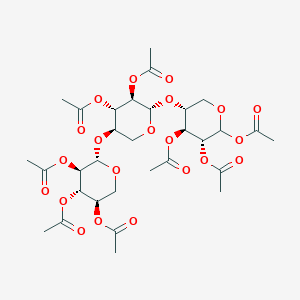![molecular formula C24H26Br2O8 B13422500 [2-Acetyloxy-3-[[2-acetyloxy-5-(2-bromo-1-hydroxyethyl)phenyl]methyl]-5-(2-bromo-1-hydroxyethyl)phenyl]methyl acetate](/img/structure/B13422500.png)
[2-Acetyloxy-3-[[2-acetyloxy-5-(2-bromo-1-hydroxyethyl)phenyl]methyl]-5-(2-bromo-1-hydroxyethyl)phenyl]methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-Acetyloxy-3-[[2-acetyloxy-5-(2-bromo-1-hydroxyethyl)phenyl]methyl]-5-(2-bromo-1-hydroxyethyl)phenyl]methyl acetate is a complex organic compound characterized by multiple functional groups, including acetoxy, bromo, and hydroxyethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-Acetyloxy-3-[[2-acetyloxy-5-(2-bromo-1-hydroxyethyl)phenyl]methyl]-5-(2-bromo-1-hydroxyethyl)phenyl]methyl acetate typically involves multiple steps, including bromination, acetylation, and esterification reactions. The starting materials often include hydroxyacetophenones and bromoacetic acids. The reaction conditions may involve the use of acetic acid as a solvent and light irradiation to facilitate bromination .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
[2-Acetyloxy-3-[[2-acetyloxy-5-(2-bromo-1-hydroxyethyl)phenyl]methyl]-5-(2-bromo-1-hydroxyethyl)phenyl]methyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The bromo groups can be reduced to form corresponding hydroxy or alkyl groups.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in appropriate solvents to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl groups can yield ketones or carboxylic acids, while substitution of the acetoxy groups can introduce various functional groups.
科学的研究の応用
Chemistry
In chemistry, [2-Acetyloxy-3-[[2-acetyloxy-5-(2-bromo-1-hydroxyethyl)phenyl]methyl]-5-(2-bromo-1-hydroxyethyl)phenyl]methyl acetate can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biology, this compound can be used as a probe to study enzyme activities, particularly those involved in acetylation and bromination reactions. Its structural complexity makes it a valuable tool for investigating biochemical pathways.
Medicine
In medicine, the compound’s potential therapeutic properties can be explored. Its ability to undergo various chemical reactions makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties can be leveraged to develop new products with enhanced performance.
作用機序
The mechanism of action of [2-Acetyloxy-3-[[2-acetyloxy-5-(2-bromo-1-hydroxyethyl)phenyl]methyl]-5-(2-bromo-1-hydroxyethyl)phenyl]methyl acetate involves its interaction with specific molecular targets. The acetoxy groups can participate in acetylation reactions, modifying the activity of enzymes and proteins. The bromo groups can engage in halogen bonding, influencing molecular recognition and binding. The hydroxyethyl groups can form hydrogen bonds, affecting the compound’s solubility and reactivity.
類似化合物との比較
Similar Compounds
- [2-Acetyloxy-3-[[2-acetyloxy-5-(2-chloro-1-hydroxyethyl)phenyl]methyl]-5-(2-chloro-1-hydroxyethyl)phenyl]methyl acetate
- [2-Acetyloxy-3-[[2-acetyloxy-5-(2-fluoro-1-hydroxyethyl)phenyl]methyl]-5-(2-fluoro-1-hydroxyethyl)phenyl]methyl acetate
Uniqueness
Compared to similar compounds, [2-Acetyloxy-3-[[2-acetyloxy-5-(2-bromo-1-hydroxyethyl)phenyl]methyl]-5-(2-bromo-1-hydroxyethyl)phenyl]methyl acetate is unique due to the presence of bromo groups, which can participate in specific halogen bonding interactions. This property can enhance its reactivity and binding affinity in various applications.
特性
分子式 |
C24H26Br2O8 |
|---|---|
分子量 |
602.3 g/mol |
IUPAC名 |
[2-acetyloxy-3-[[2-acetyloxy-5-(2-bromo-1-hydroxyethyl)phenyl]methyl]-5-(2-bromo-1-hydroxyethyl)phenyl]methyl acetate |
InChI |
InChI=1S/C24H26Br2O8/c1-13(27)32-12-20-8-17(22(31)11-26)7-19(24(20)34-15(3)29)9-18-6-16(21(30)10-25)4-5-23(18)33-14(2)28/h4-8,21-22,30-31H,9-12H2,1-3H3 |
InChIキー |
ZMOROKFUIQBUIE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC1=CC(=CC(=C1OC(=O)C)CC2=C(C=CC(=C2)C(CBr)O)OC(=O)C)C(CBr)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[5-O-[Hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-2-O-methyl-|A-D-ribofuranosyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B13422422.png)
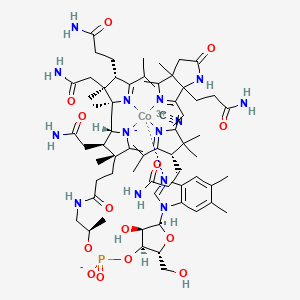
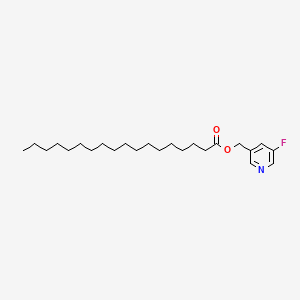
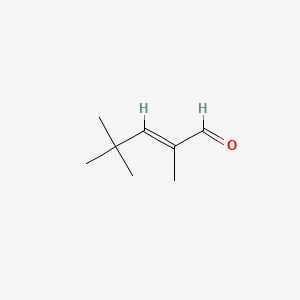
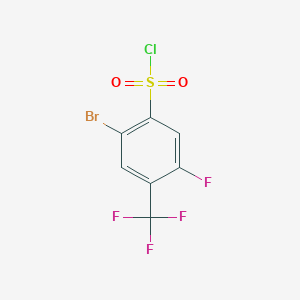
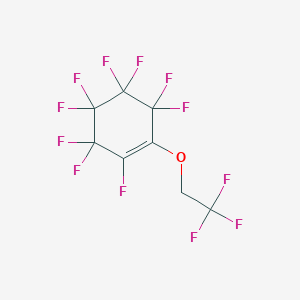
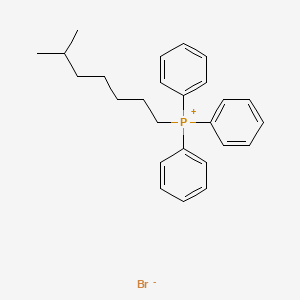

![2-[2-(Methoxymethyl)phenyl]acetonitrile](/img/structure/B13422469.png)
